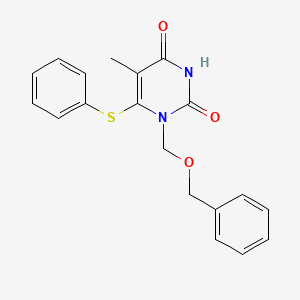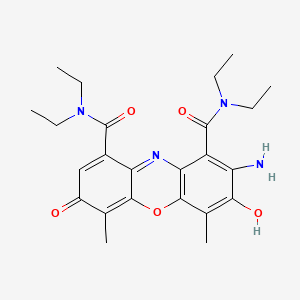
2-Amino-N,N,N',N'-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is a complex organic compound with a molecular formula of C24H30N4O5 and a molecular weight of 454.52 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amines, hydroxyl, and carbonyl groups. It has significant applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves multiple steps. One common method includes the reaction of 2-amino-4,6-dimethylphenol with diethyl oxalate to form an intermediate, which is then reacted with ethylamine under controlled conditions to yield the final product . The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can have different functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid bis-diethylamide: Similar structure but different functional groups.
3,10,12-trimethyl-2-amino-N,N,N’,N’-tetraethyl-phenoxazine: Similar core structure with additional methyl groups.
Uniqueness
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is unique due to its combination of functional groups, which confer specific chemical and physical properties.
Propiedades
Número CAS |
57270-61-8 |
|---|---|
Fórmula molecular |
C24H30N4O5 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-amino-1-N,1-N,9-N,9-N-tetraethyl-3-hydroxy-4,6-dimethyl-7-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C24H30N4O5/c1-7-27(8-2)23(31)14-11-15(29)12(5)21-18(14)26-19-16(24(32)28(9-3)10-4)17(25)20(30)13(6)22(19)33-21/h11,30H,7-10,25H2,1-6H3 |
Clave InChI |
LOQXKYAWUVNORV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC(=O)C(=C2C1=NC3=C(O2)C(=C(C(=C3C(=O)N(CC)CC)N)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


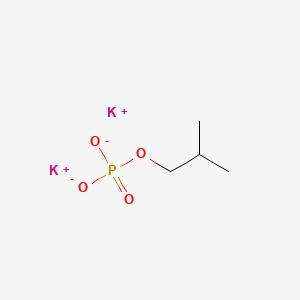


![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)



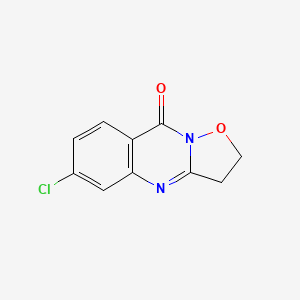
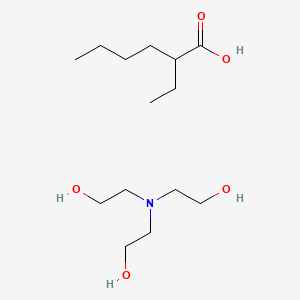


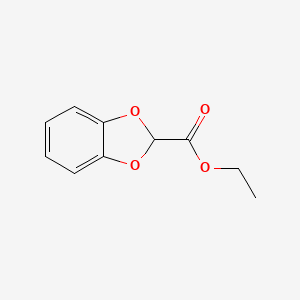
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
